molecular formula C18H17ClN2O4S B2682186 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole CAS No. 303753-67-5

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole

Cat. No.: B2682186
CAS No.: 303753-67-5
M. Wt: 392.85
InChI Key: WRMXDAXXXGNWKF-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile to form the chlorophenyl sulfonyl intermediate.

    Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This step often requires the use of strong bases and high temperatures.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions.

    Addition of the Piperidine Ring: Finally, the piperidine ring is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole
  • 4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole
  • 4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole

Uniqueness

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)25-16(20-17)15-5-4-12-24-15/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMXDAXXXGNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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